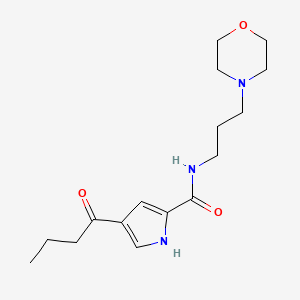
4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide (also known as 4-BPPC) is an organic compound belonging to the class of pyrroles. It is a white solid, soluble in water and other organic solvents. 4-BPPC is a versatile molecule that has been extensively studied due to its potential applications in many different fields, such as drug synthesis, catalysis, and biochemistry. It has been used as a synthetic intermediate for the preparation of pharmaceuticals, as a ligand in catalytic reactions, and as a probe for studying protein-protein interactions.
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Enhancement
The research on analogs of piracetam, particularly those based on the pyrrolidin-2-one pharmacophore like 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, highlights the significant interest in developing central nervous system (CNS) agents. These agents are designed to facilitate memory processes and mitigate cognitive function impairments associated with various conditions, including head traumas, stroke, and age-related pathologies. Stereochemistry plays a crucial role in the biological activity of these compounds, with enantiomerically pure versions showing pharmacological advantages, underscoring the importance of selecting the most effective stereoisomer for therapeutic use (Veinberg et al., 2015).
Role in CNS Drug Synthesis
Functional chemical groups, especially those containing heteroatoms like nitrogen, are fundamental in synthesizing compounds with potential CNS activity. The structural features of this compound, which include pyrrole and morpholine rings, align with this strategy. Such compounds can range in effect from treating depression to inducing euphoria or convulsion, depending on their specific chemical makeup and biological interactions (Saganuwan, 2017).
Pharmacological Diversity from Morpholine and Pyrans Derivatives
Morpholine derivatives, including those combined with the pyrrole ring, exhibit a broad spectrum of pharmacological activities. This diversity is attributed to the structural versatility and the ability of these compounds to interact with various biological targets. Research into morpholine and pyran analogues has shown that these compounds can serve as potent pharmacophores, offering insights into future drug design and synthesis (Asif & Imran, 2019).
Bioactive Pyrrole-based Compounds
The pyrrole nucleus, a common motif in many drugs, is recognized for its pharmaceutical and pharmacological significance. The inclusion of pyrrole rings in drug design, as seen in compounds like this compound, contributes to the creation of bioactive compounds with potential anticancer, antimicrobial, and antiviral activities. This highlights the ongoing interest in pyrrole-based derivatives for therapeutic applications (Li Petri et al., 2020).
Anion Binding and Sensing
Research into N-confused calix[4]pyrroles (NCCPs) and related structures demonstrates the utility of pyrrole-based macrocycles in anion binding and sensing. These compounds exhibit unique anion-binding properties differing from regular calix[4]pyrroles, offering new avenues for chemical modification and application in sensing technologies (Anzenbacher et al., 2006).
Propriétés
IUPAC Name |
4-butanoyl-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-2-4-15(20)13-11-14(18-12-13)16(21)17-5-3-6-19-7-9-22-10-8-19/h11-12,18H,2-10H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEAKEWLKMPJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

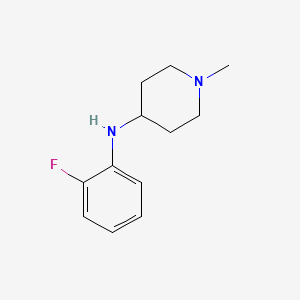
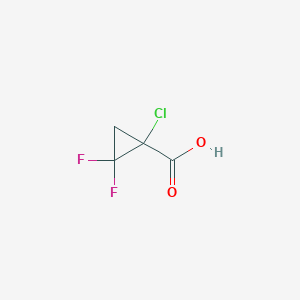

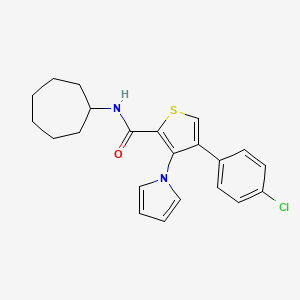
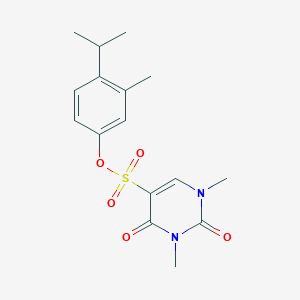
![7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2406508.png)
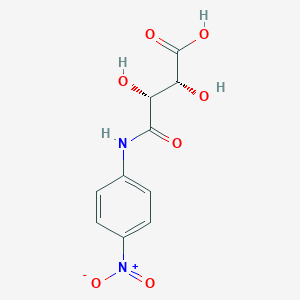
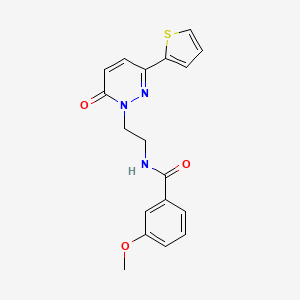
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2406511.png)
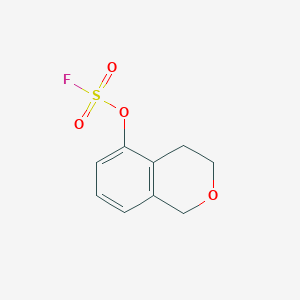
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2406513.png)
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2406514.png)

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)